N-Pentadecane-d32

Catalog No.
S1902089
CAS No.
36340-20-2
M.F
C15H32
M. Wt
244.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Pentadecane-d32

CAS Number

36340-20-2

Product Name

N-Pentadecane-d32

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontadeuteriopentadecane

Molecular Formula

C15H32

Molecular Weight

244.61 g/mol

InChI

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

YCOZIPAWZNQLMR-UBTWNIDWSA-N

SMILES

CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Neutron Scattering Studies

Due to the significant difference in neutron scattering lengths between hydrogen and deuterium, N-Pentadecane-d32 is particularly useful in neutron scattering experiments [1]. By selectively deuterating specific parts of a molecule, scientists can gain detailed information about its structure and dynamics. For instance, N-Pentadecane-d32 can be used to study the organization of lipids in cell membranes [2].

[1] S.E. McLain et al., "Characterization of deuterated phospholipid bilayers for neutron and X-ray scattering studies," Biophysical Journal, vol. 56, no. 1, pp. 1201-1210, 1989.

[2] T.P. Surrey et al., "Resolution of Neutron Diffraction Profiles from Bicelles," Biophysical Journal, vol. 87, no. 6, pp. 3821-3829, 2004.

Solid-State NMR Spectroscopy

N-Pentadecane-d32 can also be employed in solid-state nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a unique NMR signal that doesn't overlap with the signals of most other nuclei commonly found in biological molecules. This allows researchers to study the order and dynamics of specific functional groups within complex molecules by selectively deuterating them [3].

[3] C.M. McIntosh et al., "Deuterium magnetic resonance spectroscopy of phospholipid model membranes," Accounts of Chemical Research, vol. 40, no. 5, pp. 419-428, 2007.

Studying Lipid-Protein Interactions

N-Pentadecane-d32 finds application in investigations of interactions between lipids and proteins in biological systems. By strategically deuterating specific parts of a lipid molecule, scientists can use techniques like neutron scattering or NMR to elucidate how these lipids interact with proteins at the atomic level [4, 5].

[4] J. Katsaras et al., "Structure and dynamics of lipid-protein interfaces studied by neutron scattering," Current Opinion in Colloid and Interface Science, vol. 14, no. 1, pp. 68-77, 2009.

N-Pentadecane-d32 is a deuterated derivative of pentadecane, which is a straight-chain hydrocarbon with the chemical formula C15H32. The "d32" notation indicates that this compound contains 32 deuterium atoms, replacing hydrogen atoms in the molecular structure. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds is often used in various scientific applications, including tracing and analytical studies. N-Pentadecane-d32 has a molecular weight of approximately 244.61 g/mol and is primarily utilized in research settings due to its unique isotopic labeling properties .

N-Pentadecane-d32 itself doesn't have a specific biological mechanism of action. Its primary function lies in its application as a research tool. In NMR spectroscopy, the deuterium substitution helps simplify the spectrum by eliminating signals from the abundant protons in the molecule, allowing for better analysis of other protons present [].

  • Flammability: Alkanes like pentadecane are flammable. N-Pentadecane-d32 is expected to have similar flammability properties []. Keep it away from heat sources and open flames.
  • Skin and Eye Irritation: While not highly toxic, it may cause skin or eye irritation upon contact. Standard laboratory procedures for handling organic solvents should be followed [].

N-Pentadecane-d32 can be synthesized through several methods:

  • Deuteration of Pentadecane: This method involves the replacement of hydrogen atoms in pentadecane with deuterium using deuterated reagents or conditions.
  • Hydrocarbon Synthesis: Starting from simpler hydrocarbons or fatty acids, N-Pentadecane-d32 can be synthesized through chain elongation processes that incorporate deuterium.
  • Chemical Exchange Reactions: Utilizing deuterated solvents or catalysts can facilitate the exchange of hydrogen atoms for deuterium in existing pentadecane molecules .

N-Pentadecane-d32 has several applications:

  • Analytical Chemistry: It is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Tracer Studies: In metabolic studies, it serves as a tracer to investigate pathways involving lipids and hydrocarbons.
  • Material Science: It is employed in studies related to the physical properties of hydrocarbons, including phase behavior and crystallization processes .

Interaction studies involving N-Pentadecane-d32 often focus on its behavior in various environments, such as:

  • Membrane Studies: Investigating how deuterated hydrocarbons affect membrane fluidity and permeability.
  • Hydrophobic Interactions: Understanding how N-Pentadecane-d32 interacts with other hydrophobic molecules can provide insights into molecular assembly and stability.
  • Kinetic Isotope Effects: Researching how the presence of deuterium alters reaction rates and mechanisms compared to non-deuterated analogs .

N-Pentadecane-d32 shares similarities with other long-chain alkanes and their deuterated forms. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PentadecaneC15H32Non-deuterated form, commonly found in nature.
HexadecaneC16H34One carbon longer than pentadecane; used in similar applications.
TetradecaneC14H30One carbon shorter; often studied for similar properties.
N-Pentadecane-d38C15D38Another deuterated variant with more deuterium atoms.

N-Pentadecane-d32's uniqueness lies in its specific isotopic labeling with 32 deuterium atoms, making it particularly useful for specialized research applications where tracking molecular behavior is crucial .

XLogP3

7.7

Wikipedia

(~2~H_32_)Pentadecane

Dates

Modify: 2023-08-16

Explore Compound Types